molecular formula C23H23NO3 B2879216 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923245-18-5

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Numéro de catalogue B2879216
Numéro CAS: 923245-18-5
Poids moléculaire: 361.441
Clé InChI: IDCUHOUEIITRIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Inhibition of Monoamine Oxidases

The compound has been studied for its potential to inhibit monoamine oxidases (MAOs), which are enzymes that catalyze the oxidation of monoamines. They are involved in the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibitors of MAOs have therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression and Parkinson’s disease .

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Research has also explored the use of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes break down acetylcholine, a neurotransmitter involved in muscle activation, memory, and learning. Inhibitors of AChE and BChE are potential treatments for diseases characterized by a deficiency in acetylcholine, such as Alzheimer’s disease .

β-Secretase Inhibition

β-Secretase (BACE-1) is an enzyme involved in the production of β-amyloid peptides, which accumulate abnormally in Alzheimer’s disease. The compound’s ability to inhibit BACE-1 suggests its potential application in preventing or treating Alzheimer’s by reducing the formation of β-amyloid plaques .

Mass Spectrometry Analysis

The molecular structure and mass of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide have been analyzed using mass spectrometry. This technique is crucial for confirming the compound’s identity and purity, which is essential in pharmaceutical research and quality control .

Cycloaddition Reaction Study

The compound has been part of studies focusing on cycloaddition reactions, which are chemical reactions that form ring structures. Understanding the mechanism and energetics of these reactions with compounds like N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can lead to the development of new synthetic methods for pharmaceuticals .

Neurological and Neurodegenerative Disorder Treatment

Due to its inhibitory activities on enzymes like MAOs, AChE, and BChE, the compound is a candidate for the development of drugs aimed at treating neurological and neurodegenerative disorders. Its potential therapeutic applications could extend to conditions such as dementia, amyotrophic lateral sclerosis (ALS), and Huntington’s disease .

Drug Design and Discovery

The compound’s diverse inhibitory properties make it a valuable tool in drug design and discovery. By studying its interactions with various enzymes, researchers can design new drugs with improved efficacy and specificity for treating neurological conditions .

Propriétés

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCUHOUEIITRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.